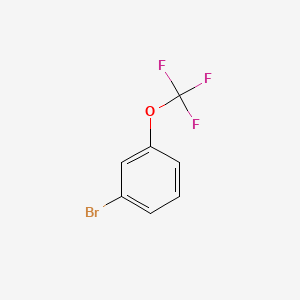

1-Bromo-3-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUDHWBCPSXAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334205 | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-44-0 | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-3-(trifluoromethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(trifluoromethoxy)benzene, a key building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines experimental protocols for its synthesis and participation in pivotal cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The significance of the trifluoromethoxy moiety in drug design is discussed, highlighting its role in modulating lipophilicity, metabolic stability, and target-binding affinity. This guide serves as a critical resource for researchers leveraging this versatile compound in the development of novel therapeutics and advanced materials.

Introduction

1-Bromo-3-(trifluoromethoxy)benzene is a halogenated aromatic compound distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the meta-position relative to a bromine atom.[1] This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the introduction of the trifluoromethoxy group into more complex molecular architectures. The -OCF₃ group is of significant interest in drug discovery as it can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Consequently, 1-Bromo-3-(trifluoromethoxy)benzene is a sought-after precursor for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1]

Physicochemical and Spectroscopic Data

The properties of 1-Bromo-3-(trifluoromethoxy)benzene are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2252-44-0 | [4] |

| Molecular Formula | C₇H₄BrF₃O | [4] |

| Molecular Weight | 241.01 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.62 g/mL at 25 °C | [5] |

| Boiling Point | 156-158 °C | [6] |

| Refractive Index (n20/D) | 1.462 | [5] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [5] |

| Solubility | Sparingly soluble in water | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Characteristic Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.69 (d, J=8.0 Hz, 1H), 7.57–7.47 (m, 2H), 7.38–7.32 (m, 1H) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 152.3 (q, J=35.4 Hz), 137.7, 133.1 (q, J=0.9 Hz), 121.0 (q, J=2.7 Hz), 120.9 (q, J=275.8 Hz) | [4] |

| IR (Neat) | Characteristic absorptions for C-Br, C-O, C-F, and aromatic C-H and C=C bonds. | [4] |

| Mass Spectrum (EI) | m/z: 242, 240 (M+, isotopic pattern for Br), 173, 171, 145, 95, 69 | [4] |

Safety and Handling

1-Bromo-3-(trifluoromethoxy)benzene is classified as a combustible liquid and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[7]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2°C and 8°C.[1] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of 1-Bromo-3-(trifluoromethoxy)benzene and its application in key cross-coupling reactions.

Synthesis of 1-Bromo-3-(trifluoromethoxy)benzene

A common synthetic route involves the bromination of a trifluoromethoxyaniline precursor followed by a deamination reaction.[8]

Reaction Scheme: 2- or 4-trifluoromethoxyaniline → (Bromination) → Bromo-trifluoromethoxyaniline intermediate → (Deamination) → 1-Bromo-3-(trifluoromethoxy)benzene

Detailed Protocol (Illustrative, based on patent literature): [8]

-

Bromination:

-

To a solution of 2- or 4-trifluoromethoxyaniline in a weak acid (e.g., acetic acid), add a brominating agent that releases Br⁺ in an acidic medium, such as N-bromosuccinimide (NBS), portion-wise at a temperature between -5 °C and room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromo-trifluoromethoxyaniline intermediate.

-

-

Deamination (Diazotization and De-diazotization):

-

Dissolve the bromo-trifluoromethoxyaniline intermediate in an acidic medium (e.g., concentrated sulfuric acid).

-

Add an inorganic nitrite (e.g., sodium nitrite) at a low temperature (0-5 °C) to form the diazonium salt.

-

In the presence of a reducing agent (e.g., hypophosphorous acid or an alcohol like 2-propanol), the diazonium group is removed.

-

The reaction mixture is then diluted with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude 1-Bromo-3-(trifluoromethoxy)benzene can be purified by distillation.[8]

-

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between 1-Bromo-3-(trifluoromethoxy)benzene and a boronic acid or ester.

Reaction Scheme: 1-Bromo-3-(trifluoromethoxy)benzene + Aryl/Vinyl-B(OH)₂ --[Pd catalyst, Base]--> Aryl/Vinyl-3-(trifluoromethoxy)benzene

Detailed Protocol (General): [9]

-

To a reaction vessel, add 1-Bromo-3-(trifluoromethoxy)benzene (1.0 equiv), the desired aryl or vinyl boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is used to form a carbon-nitrogen bond between 1-Bromo-3-(trifluoromethoxy)benzene and a primary or secondary amine.[10]

Reaction Scheme: 1-Bromo-3-(trifluoromethoxy)benzene + R¹R²NH --[Pd catalyst, Ligand, Base]--> (R¹R²N)-3-(trifluoromethoxy)benzene

Detailed Protocol (General): [11]

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with 1-Bromo-3-(trifluoromethoxy)benzene (1.0 equiv), the amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the mixture with stirring (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling

This reaction couples 1-Bromo-3-(trifluoromethoxy)benzene with a terminal alkyne to form a new carbon-carbon bond.[12]

Reaction Scheme: 1-Bromo-3-(trifluoromethoxy)benzene + H-C≡C-R --[Pd catalyst, Cu(I) cocatalyst, Base]--> R-C≡C-3-(trifluoromethoxy)benzene

Detailed Protocol (General): [13]

-

To a reaction vessel, add 1-Bromo-3-(trifluoromethoxy)benzene (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas.

-

Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC or GC-MS.

-

Once complete, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting product by column chromatography.

Applications in Drug Discovery and Signaling Pathways

The trifluoromethoxy group is a bioisostere of the methoxy group and is often employed in drug design to modulate key pharmacological properties.[14][15] Its high lipophilicity can enhance membrane permeability and bioavailability, while its strong electron-withdrawing nature can influence pKa and binding interactions.[3] The C-F bonds also confer significant metabolic stability, often blocking sites of oxidative metabolism.[3]

While a direct link for 1-Bromo-3-(trifluoromethoxy)benzene to a specific signaling pathway is not prominently documented, its utility as a building block for inhibitors of various pathways is evident. For instance, trifluoromethylated and trifluoromethoxylated aromatic compounds are common motifs in kinase inhibitors, which target signaling pathways crucial in cancer and inflammatory diseases.

Illustrative Workflow for Drug Discovery

The following diagram illustrates a general workflow for the use of 1-Bromo-3-(trifluoromethoxy)benzene in a drug discovery context, leading to the identification of a potential inhibitor of a signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-(trifluoromethoxy)benzene 99 2252-44-0 [sigmaaldrich.com]

- 6. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]

- 8. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

physical and chemical properties of 1-Bromo-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-3-(trifluoromethoxy)benzene (CAS No. 2252-44-0). It is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules.[1] This document details its physicochemical characteristics, spectral data, and a key synthetic protocol. The information is presented to support its application in research and development, particularly within the pharmaceutical and agrochemical sectors.

Core Physical and Chemical Properties

1-Bromo-3-(trifluoromethoxy)benzene is a colorless to pale yellow liquid at room temperature with a faint, ether-like odor.[1] It is stable under normal conditions but exhibits sensitivity to strong bases and nucleophiles.[1] This reactivity is attributed to the presence of both a bromine atom and an electron-withdrawing trifluoromethoxy group on the benzene ring.[1]

Physicochemical Data

The quantitative physical and chemical properties of 1-Bromo-3-(trifluoromethoxy)benzene are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃O | [1] |

| Molecular Weight | 241.01 g/mol | [2] |

| CAS Number | 2252-44-0 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.62 g/mL at 25 °C | [2] |

| Boiling Point | 81 °C at 55 mmHg | |

| Refractive Index | n20/D 1.462 | [2] |

| Flash Point | 63 °C (closed cup) | [2] |

| Solubility | Sparingly soluble in water |

Spectral Data

Spectral analysis is crucial for the identification and characterization of 1-Bromo-3-(trifluoromethoxy)benzene. Key spectral data are summarized below.

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Aromatic protons |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbon of the trifluoromethoxy group, and the carbon-bromine bond. |

| Infrared (IR) | Characteristic peaks for C-Br, C-O, C-F, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Molecular ion peaks at m/z 240 and 242, corresponding to the bromine isotopes.[3] |

Synthesis of 1-Bromo-3-(trifluoromethoxy)benzene

A common synthetic route to 1-Bromo-3-(trifluoromethoxy)benzene involves a two-step process starting from either 2-trifluoromethoxyaniline or 4-trifluoromethoxyaniline. This method provides excellent yields and high selectivity.[5][6] The overall process involves a bromination reaction followed by a deamination reaction.[5][6]

Experimental Protocol

Step 1: Bromination of Trifluoromethoxyaniline

This step involves the electrophilic bromination of the starting aniline derivative.

-

Reactants: 2-trifluoromethoxyaniline or 4-trifluoromethoxyaniline, N-bromosuccinimide (NBS) as the brominating agent.[5][6]

-

Solvent: A weak acid, such as acetic acid, is used and can also serve as the solvent.[5]

-

Temperature: The reaction is exothermic and should be maintained between -5 °C and room temperature, with 0 °C being optimal.[5][6]

-

Procedure:

-

Dissolve the starting trifluoromethoxyaniline in acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (a 5-10% molar excess is advantageous) to the stirred solution.[5]

-

Continue stirring at 0 °C until the reaction is complete (monitored by TLC or GC).

-

The resulting intermediate, a bromo-trifluoromethoxyaniline, is then carried forward to the next step.

-

Step 2: Deamination of Bromo-trifluoromethoxyaniline

The amino group is removed through a diazotization and subsequent de-diazotation reaction.[5]

-

Reactants: The bromo-trifluoromethoxyaniline intermediate from Step 1, an inorganic nitrite (e.g., sodium nitrite), and a reducing agent (e.g., hypophosphorous acid or an alcohol like 2-propanol).[5]

-

Solvent: Water can be used as the solvent when an inorganic nitrite is employed.[5]

-

Procedure:

-

Prepare an acidic aqueous solution of the bromo-trifluoromethoxyaniline intermediate.

-

Cool the solution to a low temperature (typically 0-5 °C).

-

Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

-

Add the reducing agent to the solution to effect the de-diazotation, which removes the diazonium group and replaces it with a hydrogen atom.

-

The crude 1-Bromo-3-(trifluoromethoxy)benzene is then isolated, typically through extraction, and purified by distillation.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for 1-Bromo-3-(trifluoromethoxy)benzene.

Reactivity and Applications

The dual functionality of the bromo and trifluoromethoxy groups makes 1-Bromo-3-(trifluoromethoxy)benzene a versatile building block in organic synthesis.

Chemical Reactivity

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The trifluoromethoxy group is a highly lipophilic and metabolically stable moiety that can enhance the pharmacological properties of a molecule.

Logical Relationship of Reactivity

Caption: Reactivity of 1-Bromo-3-(trifluoromethoxy)benzene.

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is known to improve metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. Consequently, 1-Bromo-3-(trifluoromethoxy)benzene is a valuable intermediate in the synthesis of:

-

Pharmaceuticals: It is used in the development of new therapeutic agents.

-

Agrochemicals: It serves as a building block for novel pesticides.

Safety and Handling

1-Bromo-3-(trifluoromethoxy)benzene is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-Bromo-3-(trifluoromethoxy)benzene is a key chemical intermediate with a unique combination of physical and chemical properties that make it highly valuable in the fields of medicinal chemistry and materials science. This guide provides essential data and procedural information to aid researchers and developers in its effective and safe utilization.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Bromo-3-(trifluoromethoxy)benzene 99 2252-44-0 [sigmaaldrich.com]

- 3. 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-(Trifluoromethoxy)benzene [xieshichem.com]

- 5. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 6. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

Synthesis of 1-Bromo-3-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Bromo-3-(trifluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details viable synthetic routes, discusses non-viable approaches, and provides structured data and experimental protocols to support laboratory research and process development.

Introduction

1-Bromo-3-(trifluoromethoxy)benzene is a valuable building block in organic synthesis, primarily due to the presence of the trifluoromethoxy group, which can enhance the metabolic stability and lipophilicity of target molecules. The bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions. The targeted synthesis of the meta-substituted isomer, however, presents a challenge due to the directing effects of the trifluoromethoxy group. This guide explores the most effective strategies to achieve this specific substitution pattern.

Viable Synthesis Pathways

Two principal synthetic routes have been identified as effective for the preparation of 1-Bromo-3-(trifluoromethoxy)benzene: a two-step process involving bromination and deamination of a trifluoromethoxyaniline isomer, and the Sandmeyer reaction of 3-(trifluoromethoxy)aniline.

Pathway 1: Bromination and Deamination of Trifluoromethoxyaniline Isomers

A robust and high-yielding method for the synthesis of 1-Bromo-3-(trifluoromethoxy)benzene starts from either 2-trifluoromethoxyaniline or 4-trifluoromethoxyaniline.[1][2] This pathway involves two key transformations: the regioselective bromination of the aniline ring, followed by the removal of the amino group via a deamination reaction.

Logical Relationship of Pathway 1

Caption: Two-step synthesis via bromination and deamination.

This protocol is based on the general method described in patent literature, which emphasizes the use of a brominating agent that releases Br+ in an acidic medium to ensure high selectivity and yield.[1][2]

Experimental Workflow for Bromination

Caption: Workflow for the bromination of 4-trifluoromethoxyaniline.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-trifluoromethoxyaniline in a weak acid, such as acetic acid. The molar ratio of the starting material to the solvent is approximately 1:6.[1]

-

Cooling: Cool the solution to approximately 0°C using an external cooling system, as the subsequent reaction is exothermic.[1]

-

Bromination: Slowly add a brominating agent that releases Br+ in an acidic medium, with N-bromosuccinimide (NBS) being the preferred reagent.[1][2] A slight molar excess (5-10%) of the brominating agent is advantageous.[1]

-

Reaction Conditions: Maintain the reaction temperature between -5°C and room temperature.[1] The reaction progress should be monitored by appropriate analytical techniques (e.g., TLC or GC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is diluted with water. The organic phase is separated, washed with water, and the brominated intermediate is isolated.[1]

The deamination of the resulting brominated trifluoromethoxyaniline is typically achieved through diazotization followed by a reduction (de-diazotation).

Methodology:

-

Diazotization: The brominated trifluoromethoxyaniline intermediate is reacted with an inorganic nitrite, such as sodium nitrite, in the presence of a strong acid like sulfuric acid.[1]

-

De-diazotation: The resulting diazonium salt is then treated with a reducing agent. An excess of an alcohol, such as 2-propanol, is commonly used.[1]

-

Isolation and Purification: The final product, 1-Bromo-3-(trifluoromethoxy)benzene, is isolated from the reaction mixture. Further purification by distillation can yield a product with a purity exceeding 99.5%.[1]

Quantitative Data for Pathway 1 (Qualitative based on patent claims)

| Parameter | Bromination | Deamination | Overall |

| Starting Material | 2- or 4-Trifluoromethoxyaniline | Brominated Intermediate | 2- or 4-Trifluoromethoxyaniline |

| Key Reagents | N-Bromosuccinimide, Acetic Acid | Sodium Nitrite, Sulfuric Acid, 2-Propanol | - |

| Temperature | -5°C to Room Temperature | Not explicitly stated | - |

| Yield | High (not specified) | High (not specified) | Excellent (not specified) |

Pathway 2: Sandmeyer Reaction of 3-(Trifluoromethoxy)aniline

The Sandmeyer reaction provides a direct and classical approach to introduce a bromine atom onto an aromatic ring starting from the corresponding aniline.[3] This method involves the conversion of the amino group of 3-(trifluoromethoxy)aniline into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Signaling Pathway for the Sandmeyer Reaction

Caption: Sandmeyer reaction pathway for synthesis.

The following protocol is a generalized procedure based on established Sandmeyer reaction methodologies.

Methodology:

-

Diazotization:

-

Dissolve 3-(trifluoromethoxy)aniline in an aqueous solution of a strong acid, typically hydrobromic acid (HBr).

-

Cool the solution to below 5°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) while maintaining the low temperature. The completion of diazotization can be checked with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution is typically observed.

-

The reaction mixture is then often warmed to room temperature or gently heated to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

The product is typically isolated by steam distillation or solvent extraction.

-

The organic layer is washed, dried, and the solvent is removed.

-

Purification is achieved by distillation under reduced pressure.

-

Quantitative Data for Pathway 2 (Estimated from similar reactions)

| Parameter | Diazotization & Sandmeyer Reaction |

| Starting Material | 3-(Trifluoromethoxy)aniline |

| Key Reagents | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide |

| Temperature | < 5°C (Diazotization), Room Temp to gentle heating (Sandmeyer) |

| Yield | Good to Excellent (Typically 70-90% for similar substrates) |

Non-Viable Synthesis Pathway: Direct Bromination of Trifluoromethoxybenzene

The direct electrophilic bromination of trifluoromethoxybenzene is not a suitable method for the synthesis of 1-Bromo-3-(trifluoromethoxy)benzene. The trifluoromethoxy group is an ortho-, para-directing deactivator.[2] Consequently, direct bromination leads to the formation of the undesired 2-bromo and 4-bromo isomers, with the meta-isomer not being formed in any significant amount.

Logical Relationship of Direct Bromination

References

1-Bromo-3-(trifluoromethoxy)benzene structural information and formula

An In-depth Technical Guide to 1-Bromo-3-(trifluoromethoxy)benzene

For researchers, scientists, and professionals in drug development, 1-Bromo-3-(trifluoromethoxy)benzene is a key chemical intermediate. Its unique structure, featuring both a bromine atom and an electron-withdrawing trifluoromethoxy group, makes it a versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its structural information, physicochemical properties, a representative synthesis protocol, and its applications in the pharmaceutical and agrochemical industries.

Chemical Structure and Identifiers

1-Bromo-3-(trifluoromethoxy)benzene is an aromatic compound where a benzene ring is substituted with a bromine atom and a trifluoromethoxy group at the meta positions.

Caption: 2D structure of 1-Bromo-3-(trifluoromethoxy)benzene.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 1-bromo-3-(trifluoromethoxy)benzene[1] |

| Synonyms | 3-Bromotrifluoromethoxybenzene, m-Bromotrifluoromethoxybenzene[1] |

| CAS Number | 2252-44-0[1][2][3][4] |

| Molecular Formula | C₇H₄BrF₃O[1][2] |

| SMILES | C1=CC(=CC(=C1)Br)OC(F)(F)F[1][4] |

| InChI | 1S/C7H4BrF3O/c8-5-2-1-3-6(4-5)12-7(9,10,11)/h1-4H[1][4][5] |

| InChIKey | WVUDHWBCPSXAFN-UHFFFAOYSA-N[1][4][5] |

Physicochemical and Spectral Data

The physical properties of 1-Bromo-3-(trifluoromethoxy)benzene make it suitable for various synthetic chemistry applications. It exists as a liquid under standard conditions.[4][5][6]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 241.01 g/mol | [1][2][4] |

| Appearance | Colorless to almost colorless or light yellow liquid | [6] |

| Density | 1.62 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.462 | [4][5] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [5] |

Spectral Information: Comprehensive spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (GC-MS), and IR Spectra (FTIR), are available through databases such as PubChem, providing crucial information for structural confirmation and purity analysis.[1]

Experimental Protocols: Synthesis

The synthesis of 1-Bromo-3-(trifluoromethoxy)benzene is challenging via direct bromination because the trifluoromethoxy group directs substitution to the ortho and para positions.[7] A common and effective method involves the bromination of an aniline precursor followed by a deamination reaction to achieve the desired meta-substituted product.[7][8]

A Representative Synthesis Workflow:

Caption: Workflow for the synthesis of 1-Bromo-3-(trifluoromethoxy)benzene.

Methodology:

-

Bromination: The process starts with either 2- or 4-trifluoromethoxyaniline.[7] This precursor is subjected to bromination using an agent that releases Br⁺ ions in an acidic medium, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI).[7][8] The reaction is typically carried out in the presence of a weak acid, like acetic acid, at a controlled temperature, often around 0 °C, due to the exothermic nature of the reaction.[7] This step yields a bromo-trifluoromethoxyaniline intermediate.

-

Deamination: The resulting intermediate undergoes a deamination reaction to remove the amino group. This is typically achieved through diazotization, where the amine is treated with a nitrite (e.g., sodium nitrite) in the presence of an acid. The resulting diazonium salt is then removed (de-diazotation) using a reducing agent, which univocally yields the final 1-Bromo-3-(trifluoromethoxy)benzene product with high selectivity.[8]

Applications in Research and Drug Development

1-Bromo-3-(trifluoromethoxy)benzene is a highly valued building block in medicinal chemistry and agrochemical research.[6][9]

-

Drug Discovery: The trifluoromethoxy (-OCF₃) group is a crucial bioisostere for other functional groups and is known to enhance key molecular properties. Its incorporation can improve metabolic stability, increase lipophilicity, and modify the binding affinity of a molecule to its biological target.[9] This makes the compound an essential precursor for synthesizing novel therapeutic agents, including antifungal agents, serotonin receptor modulators, and anti-inflammatory drugs.[6][9]

-

Synthetic Intermediate: The presence of a bromine atom allows for a variety of subsequent chemical modifications, most notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9] This enables the efficient construction of complex molecular scaffolds required for advanced pharmaceutical candidates.

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, it is used in the development of new pesticides and in the synthesis of liquid crystal materials, where its thermal stability and polarity are advantageous.[6]

References

- 1. 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-Bromo-3-(Trifluoromethoxy)benzene [xieshichem.com]

- 4. 1-Bromo-3-(trifluoromethoxy)benzene 99 2252-44-0 [sigmaaldrich.com]

- 5. 1-Bromo-3-(trifluoromethoxy)benzene 99 2252-44-0 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 8. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

Spectroscopic Profile of 1-Bromo-3-(trifluoromethoxy)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Bromo-3-(trifluoromethoxy)benzene (CAS No. 2252-44-0). Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 1-Bromo-3-(trifluoromethoxy)benzene.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Note: Specific chemical shifts and coupling constants for ¹H NMR were not available in the provided search results. This data would typically be obtained from experimental analysis.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shifts for ¹³C NMR were not available in the provided search results. This data would typically be obtained from experimental analysis.

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: A detailed peak list with assignments was not available in the provided search results. The IR spectrum is available for this compound, and interpretation would reveal characteristic absorptions for C-Br, C-O, C-F, and aromatic C-H and C=C bonds.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 242 | High | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 240 | High | [M]⁺ (presence of ⁷⁹Br isotope) |

| Other fragments not detailed |

Note: The mass spectrum shows characteristic isotopic peaks for bromine, confirming its presence in the molecule.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-Bromo-3-(trifluoromethoxy)benzene would be prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, such as a Bruker AVANCE series instrument. For ¹H NMR, parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, also referenced to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-Bromo-3-(trifluoromethoxy)benzene.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 1-Bromo-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Bromo-3-(trifluoromethoxy)benzene (CAS No. 2252-44-0), a key building block in pharmaceutical and agrochemical research. This document synthesizes critical data from Material Safety Data Sheets (MSDS), toxicological databases, and experimental protocols to ensure its safe and effective use in a laboratory setting.

Chemical Identification and Physical Properties

1-Bromo-3-(trifluoromethoxy)benzene is a colorless liquid with the molecular formula C₇H₄BrF₃O.[1][2] It is primarily used as a chemical intermediate in organic synthesis.[3]

| Property | Value | Source |

| Molecular Weight | 241.01 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | No information available | [1][4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | 63 °C (145.4 °F) - closed cup | [4] |

| Density | 1.62 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.462 (lit.) | [4] |

| Solubility | Insoluble in water.[1] |

Hazard Identification and GHS Classification

1-Bromo-3-(trifluoromethoxy)benzene is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

(Data aggregated from multiple sources, percentages indicate the proportion of notifications to ECHA C&L Inventory citing the hazard)[5][6]

Primary Hazards:

Toxicological Information

Detailed toxicological studies on 1-Bromo-3-(trifluoromethoxy)benzene are limited. The available information is primarily based on GHS classifications and data from similar compounds.

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity | LD50 > 2000 mg/kg (for the related compound 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) | Rat | [7] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [2][5][6] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [2][5][6] | |

| Respiratory or Skin Sensitization | No data available | ||

| Germ Cell Mutagenicity | No data available | ||

| Carcinogenicity | No data available | ||

| Reproductive Toxicity | No data available | ||

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation (Category 3) | [2][5][6] | |

| Specific Target Organ Toxicity - Repeated Exposure | No data available | ||

| Aspiration Hazard | No data available |

Handling and Storage

Safe Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][8]

-

Avoid contact with skin and eyes.[8]

-

Avoid breathing vapors or mist.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Use non-sparking tools.[9]

-

Ground/bond container and receiving equipment to prevent static discharge.[9]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Storage class: Combustible liquids.[4]

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[2] |

Accidental Release Measures and Spill Cleanup

In the event of a spill, follow these procedures while wearing appropriate personal protective equipment.

Spill Cleanup Workflow

Experimental Protocols

The following are generalized experimental protocols for reactions involving 1-Bromo-3-(trifluoromethoxy)benzene. Note: These are illustrative examples and should be adapted based on the specific reaction, scale, and laboratory conditions. A thorough risk assessment should be conducted before any new procedure.

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a typical cross-coupling reaction using 1-Bromo-3-(trifluoromethoxy)benzene as the aryl halide.

Materials:

-

1-Bromo-3-(trifluoromethoxy)benzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (for aqueous base)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-3-(trifluoromethoxy)benzene (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. Add the palladium catalyst (0.01-0.05 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Reaction Quench and Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

General Protocol for a Grignard Reaction

This protocol describes the formation of a Grignard reagent from 1-Bromo-3-(trifluoromethoxy)benzene and its subsequent reaction with an electrophile.

Materials:

-

1-Bromo-3-(trifluoromethoxy)benzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

-

Electrophile (e.g., an aldehyde, ketone, or CO₂)

-

Saturated aqueous ammonium chloride solution

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Glassware Preparation: Ensure all glassware is rigorously oven-dried and assembled while hot under a stream of inert gas.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq) in a flask equipped with a reflux condenser and an addition funnel.

-

Add a small amount of anhydrous solvent and a crystal of iodine.

-

In the addition funnel, prepare a solution of 1-Bromo-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous solvent.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture until the magnesium is consumed.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent to the desired temperature (often 0 °C).

-

Slowly add the electrophile (1.0 eq) dissolved in an anhydrous solvent.

-

Stir the reaction mixture until completion.

-

-

Reaction Quench and Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation.

Stability and Reactivity

Chemical Stability: Stable under normal conditions.[1][10]

Conditions to Avoid:

-

Heat, sparks, open flames, and other ignition sources.[8]

-

Exposure to incompatible materials.

Incompatible Materials:

-

Strong oxidizing agents: May react violently.[8]

-

Strong bases: May promote dehydrohalogenation or other reactions.

-

Strong acids: May cause decomposition.[8]

-

Reactive metals: Such as magnesium, can form Grignard reagents which are highly reactive.

Hazardous Decomposition Products:

-

Under combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[11]

Hazardous Reactions:

-

Exothermic events have been observed in Suzuki-Miyaura cross-coupling reactions of aryl bromides.[12] Careful control of reaction temperature and addition rates is crucial, especially on a larger scale.

Ecological Information

Persistence and Degradability:

-

Halogenated aromatic compounds are generally resistant to biodegradation and can be persistent in the environment.[13][14]

-

The trifluoromethoxy group may also contribute to the persistence of the molecule.

Bioaccumulation Potential:

-

Due to its lipophilic nature (indicated by its insolubility in water), there is a potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) has not been determined.

Mobility in Soil:

-

The mobility of halogenated aromatic compounds in soil is influenced by their adsorption to organic matter. The soil adsorption coefficient (Koc) for this compound is not available. However, similar compounds are expected to have low to moderate mobility.

Disposal Considerations

Dispose of 1-Bromo-3-(trifluoromethoxy)benzene and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or into the environment. Waste containers should be properly labeled.

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. The information provided is based on currently available data and is believed to be accurate. However, no warranty, expressed or implied, is made. Users should conduct their own investigations to determine the suitability of the information for their particular purposes.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. aarti-industries.com [aarti-industries.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Bioconcentration - Wikipedia [en.wikipedia.org]

- 8. angenechemical.com [angenechemical.com]

- 9. AECOM - PFAS | Bioconcentration and Bioaccumulation Factors for PFAS [publications.aecom.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biodegradation of halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-Bromo-3-(trifluoromethoxy)benzene in organic solvents

An In-Depth Technical Guide on the Solubility of 1-Bromo-3-(trifluoromethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-(trifluoromethoxy)benzene, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility, provides detailed experimental protocols for determining solubility, and presents a framework for the systematic presentation of such data. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to select appropriate solvent systems and design effective experimental procedures.

Introduction

1-Bromo-3-(trifluoromethoxy)benzene (CAS No. 2252-44-0) is a halogenated aromatic compound that exists as a colorless to pale yellow liquid at room temperature.[1] Its structure, featuring a bromine atom and an electron-withdrawing trifluoromethoxy group on a benzene ring, makes it a versatile building block in organic synthesis.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. The principle of "like dissolves like" suggests that due to its molecular structure, 1-bromo-3-(trifluoromethoxy)benzene is expected to be soluble in many common organic solvents but sparingly soluble in water.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-bromo-3-(trifluoromethoxy)benzene is presented in Table 1. These properties influence its interactions with different solvents and are essential for predicting solubility behavior.

Table 1: Physicochemical Properties of 1-Bromo-3-(trifluoromethoxy)benzene

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃O | [3] |

| Molecular Weight | 241.01 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 1.62 g/mL at 25 °C | |

| Refractive Index | n20/D 1.462 | |

| Flash Point | 63 °C (145.4 °F) - closed cup |

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 1-bromo-3-(trifluoromethoxy)benzene in a range of organic solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure, a qualitative assessment of its expected solubility can be made. The presence of the large, nonpolar bromophenyl group and the lipophilic trifluoromethoxy group suggests good solubility in nonpolar and moderately polar organic solvents.[5]

For research and development purposes, it is imperative to experimentally determine the solubility of 1-bromo-3-(trifluoromethoxy)benzene in relevant solvent systems. Table 2 is provided as a template for the systematic recording and presentation of such experimentally determined data.

Table 2: Experimentally Determined Solubility of 1-Bromo-3-(trifluoromethoxy)benzene in Various Organic Solvents at 25 °C (Template)

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Observations |

| Hexane | 1.88 | ||

| Toluene | 2.38 | ||

| Dichloromethane | 9.08 | ||

| Acetone | 20.7 | ||

| Ethanol | 24.5 | ||

| Methanol | 32.7 | ||

| Acetonitrile | 37.5 | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 |

Experimental Protocols for Solubility Determination

The following protocols outline standard methods for determining the solubility of a liquid compound like 1-bromo-3-(trifluoromethoxy)benzene in organic solvents.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely used and reliable method for determining the thermodynamic solubility of a compound.

Materials:

-

1-Bromo-3-(trifluoromethoxy)benzene

-

Selected organic solvents of high purity

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of 1-bromo-3-(trifluoromethoxy)benzene to a known volume of each selected organic solvent in a glass vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved solute to settle.

-

Centrifuge the vials to ensure complete separation of the saturated solution from the excess undissolved solute.

-

Carefully withdraw a known aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-bromo-3-(trifluoromethoxy)benzene in the diluted sample using a validated HPLC or GC method with a pre-prepared calibration curve.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visual Method (Qualitative to Semi-Quantitative)

This method provides a rapid estimation of solubility.

Materials:

-

1-Bromo-3-(trifluoromethoxy)benzene

-

Selected organic solvents

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add a known volume (e.g., 1 mL) of the organic solvent to a test tube.

-

Incrementally add small, known volumes of 1-bromo-3-(trifluoromethoxy)benzene to the solvent.

-

After each addition, cap the test tube and vortex thoroughly until the solute is fully dissolved.

-

Observe the solution for any signs of undissolved solute (e.g., cloudiness, phase separation).

-

The point at which no more solute dissolves and a second phase persists after vigorous mixing is considered the saturation point.

-

The total volume of solute added to the known volume of solvent provides an estimate of the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 1-bromo-3-(trifluoromethoxy)benzene.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. quora.com [quora.com]

- 3. 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-(trifluoromethoxy)benzene | 2252-44-0 | TCI EUROPE N.V. [tcichemicals.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

Commercial Availability and Synthetic Protocols for 1-Bromo-3-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(trifluoromethoxy)benzene is a key building block in modern medicinal chemistry and materials science.[1] The presence of the trifluoromethoxy group (-OCF3) imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets, making it a valuable moiety in the design of novel pharmaceuticals. This technical guide provides a comprehensive overview of the commercial availability of 1-Bromo-3-(trifluoromethoxy)benzene, along with detailed experimental protocols for its synthesis, purification, and application in common cross-coupling reactions.

Commercial Suppliers and Purchasing

A variety of chemical suppliers offer 1-Bromo-3-(trifluoromethoxy)benzene, with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Prices and availability are subject to change and should be verified on the respective supplier websites.

| Supplier | Product Number | Purity | Quantity | Price (USD) | CAS Number |

| Sigma-Aldrich | 343870 | 99% | 5 g | $19.05 | 2252-44-0 |

| 25 g | - | ||||

| Fisher Scientific | B20075G | ≥98.0% (GC) | 5 g | $32.75 | 2252-44-0 |

| 25 g | - | ||||

| Aladdin Scientific | A0-P112436 | min 99% | 100 g | $197.86 | 2252-44-0 |

| Merck Millipore | 843874 | for synthesis | - | - | 105529-58-6 (Isomer) |

Synthesis of 1-Bromo-3-(trifluoromethoxy)benzene

The synthesis of 1-Bromo-3-(trifluoromethoxy)benzene can be achieved through a two-step process starting from 2- or 4-trifluoromethoxyaniline, as described in patent literature.[2] This method offers excellent yields and high selectivity.[2]

Experimental Protocol: Synthesis

Step 1: Bromination of Trifluoromethoxyaniline

-

In a reactor equipped with a stirrer, thermometer, and dropping funnel, dissolve 2- or 4-trifluoromethoxyaniline in a weak acid, such as acetic acid. The molar ratio of starting material to solvent is approximately 1:6.[2]

-

Cool the mixture to a temperature between -5 °C and 0 °C using an external cooling system.[2]

-

Slowly add a brominating agent that releases Br+ ions in an acidic medium, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI).[2] NBS is the preferred agent.[2]

-

Maintain the reaction temperature below room temperature during the addition, as the reaction is exothermic.[2]

-

After the addition is complete, allow the reaction to proceed to completion, monitoring by a suitable analytical technique (e.g., TLC or GC-MS).

Step 2: Deamination of the Brominated Intermediate

-

The resulting brominated trifluoromethoxyaniline intermediate is then subjected to a deamination reaction.

-

This is achieved through diazotization followed by de-diazotation. The intermediate is reacted with an inorganic or organic nitrite in the presence of an acid and a reducing agent.[2]

-

Upon completion of the reaction, the mixture is diluted with water, and the organic phase is separated.

-

The organic phase is washed with water and the crude 1-Bromo-3-(trifluoromethoxy)benzene is isolated.

Purification Protocols

The crude product can be purified to a high degree (>99.5%) using fractional distillation.[2] For smaller scale laboratory purifications or to remove specific impurities, column chromatography can also be employed.

Experimental Protocol: Purification by Fractional Distillation

-

Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[3]

-

Charge the round-bottom flask with the crude 1-Bromo-3-(trifluoromethoxy)benzene, ensuring the flask is no more than two-thirds full. Add boiling chips or a magnetic stir bar.[3]

-

Gently heat the flask using a heating mantle.

-

Slowly increase the temperature and observe the vapor rising through the fractionating column.

-

Collect the fraction that distills at the boiling point of 1-Bromo-3-(trifluoromethoxy)benzene (approximately 155-157 °C at atmospheric pressure). Discard any forerun or higher boiling fractions.

Experimental Protocol: Purification by Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with a non-polar solvent or a mixture of non-polar and slightly more polar solvents (e.g., hexane/ethyl acetate).

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Application in Suzuki-Miyaura Cross-Coupling

1-Bromo-3-(trifluoromethoxy)benzene is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a reaction vessel, add 1-Bromo-3-(trifluoromethoxy)benzene (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 eq.), and a base (e.g., K2CO3, 2.0 eq.).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a temperature of 80-100 °C and stir for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Application in Drug Discovery: Kinase Inhibitor Synthesis

The trifluoromethoxy group is often incorporated into kinase inhibitors to enhance their pharmacological properties. 1-Bromo-3-(trifluoromethoxy)benzene can serve as a key starting material in the synthesis of these complex molecules. The following diagram illustrates a generalized workflow for the incorporation of the 3-(trifluoromethoxy)phenyl moiety into a kinase inhibitor scaffold.

Conclusion

1-Bromo-3-(trifluoromethoxy)benzene is a readily available and highly valuable reagent for researchers in drug discovery and materials science. Its synthesis from trifluoromethoxyaniline provides a reliable route to this important building block. The detailed protocols provided in this guide for its synthesis, purification, and application in Suzuki-Miyaura coupling reactions offer a practical resource for laboratory chemists. The strategic incorporation of the 3-(trifluoromethoxy)phenyl moiety continues to be a key strategy in the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Trifluoromethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of trifluoromethoxybenzene. It details the directing effects of the trifluoromethoxy group, quantitative data on isomer distribution, and specific experimental protocols for key EAS reactions, including nitration, sulfonation, bromination, and Friedel-Crafts acylation.

Introduction: The Trifluoromethoxy Group in Electrophilic Aromatic Substitution

The trifluoromethoxy (-OCF₃) group is a unique substituent in organic chemistry, exerting a significant influence on the reactivity and regioselectivity of electrophilic aromatic substitution reactions. Its strong electron-withdrawing inductive effect, stemming from the high electronegativity of the fluorine atoms, deactivates the aromatic ring towards electrophilic attack.[1] Despite this deactivation, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. However, the powerful inductive effect generally overrides the resonance effect, leading to a strong preference for para substitution.[1] Trifluoromethoxybenzene undergoes nitration up to five times more slowly than benzene.[1]

Quantitative Data on Isomer Distribution

The regioselectivity of EAS reactions on trifluoromethoxybenzene is heavily skewed towards the para isomer. The following tables summarize the available quantitative data for various reactions.

Table 1: Isomer Distribution in the Nitration of Trifluoromethoxybenzene

| Product Isomer | Percentage (%) |

| ortho-Nitrotrifluoromethoxybenzene | <10 |

| meta-Nitrotrifluoromethoxybenzene | <0.2 |

| para-Nitrotrifluoromethoxybenzene | >90 |

Table 2: Isomer Distribution in the Sulfonation of Trifluoromethoxybenzene

| Product Isomer | Percentage (%) |

| ortho-Trifluoromethoxybenzenesulfonic acid | Not Observed |

| meta-Trifluoromethoxybenzenesulfonic acid | Not Observed |

| para-Trifluoromethoxybenzenesulfonic acid | >99 (Exclusive)[2] |

Table 3: Isomer Distribution in the Bromination of Trifluoromethoxybenzene

| Product Isomer | Percentage (%) |

| ortho-Bromotrifluoromethoxybenzene | Minor Product |

| meta-Bromotluoromethoxybenzene | Not Reported |

| para-Bromotrifluoromethoxybenzene | Major Product |

| Note: Precise quantitative data for bromination is not readily available in the searched literature, but a strong preference for the para isomer is consistently reported. |

Table 4: Isomer Distribution in the Friedel-Crafts Acylation of Trifluoromethoxybenzene

| Product Isomer | Percentage (%) |

| ortho-Acyltrifluoromethoxybenzene | Minor Product |

| meta-Acyltrifluoromethoxybenzene | Not Reported |

| para-Acyltrifluoromethoxybenzene | Major Product |

| Note: Quantitative data for Friedel-Crafts acylation is not readily available in the searched literature, but a strong preference for the para isomer is expected due to the directing effect of the OCF₃ group. |

Experimental Protocols

Detailed methodologies for key electrophilic aromatic substitution reactions on trifluoromethoxybenzene are provided below.

Nitration of Trifluoromethoxybenzene

Objective: To synthesize 1-nitro-4-(trifluoromethoxy)benzene.

Reaction: C₆H₅OCF₃ + HNO₃ --(H₂SO₄)--> p-NO₂-C₆H₄OCF₃ + H₂O

Materials:

-

Trifluoromethoxybenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 5.0 g of trifluoromethoxybenzene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the trifluoromethoxybenzene solution over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto 50 g of crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Sulfonation of Trifluoromethoxybenzene

Objective: To synthesize 4-(trifluoromethoxy)benzenesulfonic acid.

Reaction: C₆H₅OCF₃ + SO₃ --(H₂SO₄)--> p-HSO₃-C₆H₄OCF₃

Materials:

-

Trifluoromethoxybenzene

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Sodium Chloride

Procedure:

-

In a round-bottom flask fitted with a magnetic stirrer and a dropping funnel, place 8.1 g (0.05 mol) of trifluoromethoxybenzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 10 mL of fuming sulfuric acid (20% SO₃) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 2 hours.[2]

-

Carefully pour the reaction mixture onto 100 g of crushed ice.

-

Add sodium chloride to the aqueous solution to precipitate the sodium salt of the sulfonic acid.

-

Filter the precipitate and wash with a small amount of cold water.

-

The product can be purified by recrystallization from water or an appropriate solvent.

Bromination of Trifluoromethoxybenzene

Objective: To synthesize 1-bromo-4-(trifluoromethoxy)benzene.

Reaction: C₆H₅OCF₃ + Br₂ --(FeBr₃)--> p-Br-C₆H₄OCF₃ + HBr

Materials:

-

Trifluoromethoxybenzene

-

Bromine

-

Iron(III) Bromide (FeBr₃) or Iron filings

-

Carbon Tetrachloride (or another suitable inert solvent)

-

10% Sodium Hydroxide Solution

-

Anhydrous Calcium Chloride

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas trap (to absorb HBr), dissolve 8.1 g (0.05 mol) of trifluoromethoxybenzene in 25 mL of carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide (approx. 0.2 g). Alternatively, a few iron filings can be used, which will be converted to FeBr₃ in situ.

-

From the dropping funnel, add a solution of 8.0 g (0.05 mol) of bromine in 10 mL of carbon tetrachloride dropwise at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the red color of bromine disappears.

-

Wash the reaction mixture with water, then with 10% sodium hydroxide solution to remove any unreacted bromine and HBr, and finally with water again.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

The resulting crude product can be purified by fractional distillation.

Friedel-Crafts Acylation of Trifluoromethoxybenzene

Objective: To synthesize 1-(4-(trifluoromethoxy)phenyl)ethan-1-one.

Reaction: C₆H₅OCF₃ + CH₃COCl --(AlCl₃)--> p-CH₃CO-C₆H₄OCF₃ + HCl

Materials:

-

Trifluoromethoxybenzene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Set up a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Suspend 7.3 g (0.055 mol) of anhydrous aluminum chloride in 30 mL of anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 4.3 g (0.055 mol) of acetyl chloride dropwise to the stirred suspension.

-